2-(4-Methylphenyl)pyrazine
Description
Overview of Pyrazine (B50134) Scaffolds in Advanced Chemical Research
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in various fields of chemical research. tandfonline.comiucr.org These scaffolds are recognized as important components in a wide array of biologically active substances and are utilized as intermediates in the synthesis of advanced materials. tandfonline.comresearchgate.net Their presence in natural products, such as alkaloids, and their role in the fragrance and flavor industry underscore their versatility. tandfonline.comrsc.org In medicinal chemistry, pyrazine derivatives are investigated for a range of therapeutic applications. tandfonline.comnih.gov The unique electronic properties and structural features of the pyrazine ring make it a valuable building block in the development of novel compounds with tailored functionalities. researchgate.networktribe.com
Rationale for Investigating Aryl-Substituted Pyrazines in Scholarly Contexts
The introduction of an aryl substituent onto the pyrazine core significantly expands the chemical space and potential applications of these compounds. Aryl-substituted pyrazines are a key area of investigation due to their diverse pharmacological activities. google.com The synthesis of these compounds, often achieved through methods like palladium-catalyzed cross-coupling reactions, allows for the creation of a wide range of derivatives with specific electronic and steric properties. carta-evidence.org This tunability is crucial in the fields of materials science, where aryl-substituted pyrazines are explored for their optical and electronic properties, and in medicinal chemistry for developing new therapeutic agents. google.comcarta-evidence.org The investigation of these compounds contributes to a deeper understanding of structure-activity relationships and the development of novel functional molecules. nih.gov
Foundational Research Trajectories for 2-(4-Methylphenyl)pyrazine
While specific foundational research exclusively focused on this compound is not extensively detailed in the provided results, the broader context of aryl-pyrazine research provides a clear trajectory. The synthesis and characterization of such compounds are fundamental first steps. researchgate.net Research would then typically branch into exploring its potential applications based on the properties imparted by the 4-methylphenyl (p-tolyl) group. This includes investigations into its chemical reactivity, potential as a ligand for metal complexes, and its biological activity. chemicalbook.com For instance, the synthesis of related N-(4-methylphenyl)pyrazine-2-carboxamide derivatives has been explored for antibacterial and enzyme inhibitory activities. mdpi.comnih.gov This suggests that a primary research trajectory for this compound would involve synthesizing the core molecule and then modifying it to explore its potential in medicinal or materials chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 170.21 | g/mol | chemeo.com |
| InChI Key | RMFQOVASJJFORN-UHFFFAOYSA-N | chemeo.com | |
| logP (Octanol/Water Partition Coefficient) | 2.452 | chemeo.com | |
| Water Solubility (logS) | -4.08 | mol/L | chemeo.com |
| McGowan's Characteristic Volume (McVol) | 138.290 | ml/mol | chemeo.com |
| Non-polar Retention Index (Inp) | 1654.00 | chemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQOVASJJFORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methylphenyl Pyrazine and Its Derivatives
Established Synthetic Pathways for Pyrazine (B50134) Ring Formation
Condensation Reactions Involving Diamines and Diketones
A foundational and widely utilized method for synthesizing the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. jlu.edu.cnslideshare.net This approach is versatile and can be adapted to produce a variety of substituted pyrazines.
In the context of 2-(4-methylphenyl)pyrazine, this would typically involve the reaction of a suitable diamine with a diketone bearing a p-tolyl group. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the diketone. Subsequent oxidation of this intermediate yields the aromatic pyrazine ring. slideshare.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,2-Diamine | 1,2-Diketone | Pyrazine Derivative | jlu.edu.cnslideshare.net |
| Ethylenediamine (B42938) | 1-(p-tolyl)propane-1,2-dione | 2-Methyl-3-(4-methylphenyl)pyrazine | - |
This method's simplicity and the ready availability of starting materials make it a cornerstone in pyrazine synthesis.
Catalytic Approaches for Pyrazine Synthesis
Catalysis offers efficient and often more environmentally friendly routes to pyrazine synthesis. Both transition metal and heterogeneous catalysts have been successfully employed.
Transition metals, particularly palladium and copper-chromium, have proven effective in catalyzing the formation of pyrazine rings. rsc.orgtandfonline.com These catalysts can facilitate both the cyclization and subsequent dehydrogenation steps. For instance, the dehydrogenation of piperazines to pyrazines can be achieved with high yields using a palladium catalyst. tandfonline.com Copper-chromium catalysts are also used in the condensation of diamines and epoxides to form pyrazines. tandfonline.com
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are invaluable for introducing aryl groups onto a pre-existing pyrazine core. rsc.orgrsc.orgresearchgate.net For the synthesis of this compound, a common strategy would involve the coupling of a halogenated pyrazine (e.g., 2-chloropyrazine) with a 4-methylphenylboronic acid (Suzuki coupling) or a 4-methylphenyltin reagent (Stille coupling). rsc.orgresearchgate.net
| Catalyst | Reaction Type | Reactants | Product | Reference |
| Palladium | Suzuki Coupling | 2-Chloropyrazine, 4-Methylphenylboronic acid | This compound | rsc.orgresearchgate.net |
| Copper-Chromium | Dehydrogenation | Piperazine | Pyrazine | tandfonline.com |
Vapor-phase reactions over heterogeneous catalysts provide a continuous and scalable method for pyrazine synthesis. tandfonline.com Catalytic systems like granular alumina, copper-chromium, zinc-phosphoric acid-manganese, and silver have been patented for the preparation of pyrazines. tandfonline.com For example, 2-methylpyrazine (B48319) can be synthesized from the reaction of ethylenediamine and propylene (B89431) glycol in the vapor phase over these types of catalysts. tandfonline.com
These methods are particularly important in industrial settings where large quantities of pyrazines are required. The catalysts are typically robust and can be regenerated, adding to the economic viability of the process. wikipedia.org
| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |
| Alumina | Ethylenediamine | Propylene Glycol | 2-Methylpyrazine | tandfonline.com |
| Copper-Chromium | Ethylenediamine | Propylene Glycol | 2-Methylpyrazine | tandfonline.com |
| Zinc-Phosphoric Acid-Manganese | Ethylenediamine | Propylene Glycol | 2-Methylpyrazine | tandfonline.com |
| Silver | Ethylenediamine | Propylene Glycol | 2-Methylpyrazine | tandfonline.com |
One-Pot Synthetic Protocols for Pyrazine Scaffolds
One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. osi.lvmobt3ath.com Several one-pot methods for the synthesis of pyrazine scaffolds have been developed. A notable example involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This approach avoids the need for expensive catalysts or harsh reaction conditions. tandfonline.com
These protocols often proceed through the formation of a dihydropyrazine intermediate, which then aromatizes to the final pyrazine product. tandfonline.com The efficiency and mild conditions of these one-pot reactions make them an attractive option for the synthesis of a wide range of pyrazine derivatives.
Advanced Synthetic Strategies for Aryl-Substituted Pyrazines
Modern synthetic chemistry has introduced sophisticated methods for the construction of C-C bonds, which are directly applicable to the synthesis of aryl-substituted pyrazines like this compound. Transition metal-catalyzed cross-coupling reactions are at the forefront of these advanced strategies. rsc.org
Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are routinely used to functionalize the pyrazine ring with aryl groups. rsc.org The Suzuki coupling, which pairs an organoboron compound with an organohalide, is particularly popular due to the stability and low toxicity of the boronic acid reagents.
For the specific synthesis of this compound, a typical advanced strategy would involve the palladium-catalyzed Suzuki coupling of 2-halopyrazine with 4-methylphenylboronic acid. This reaction generally proceeds with high yields and tolerates a wide range of functional groups.
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Product | Reference |
| Suzuki Coupling | Palladium complex | 2-Chloropyrazine | 4-Methylphenylboronic acid | This compound | rsc.org |
| Stille Coupling | Palladium complex | 2-Stannylpyrazine | 4-Methylbenzoyl chloride | 2-(4-Methylbenzoyl)pyrazine | rsc.org |
These advanced methods offer high selectivity and efficiency, making them powerful tools for the synthesis of complex, functionalized pyrazine derivatives.
Cross-Coupling Reactions for C-C Bond Formation to Pyrazine Core
The formation of the pivotal carbon-carbon bond between the pyrazine ring and the 4-methylphenyl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable in the synthesis of biaryl and heterobiaryl systems. core.ac.uk The electron-deficient nature of the pyrazine ring makes halogenated pyrazines excellent substrates for such reactions. rsc.org
Suzuki-Miyaura Coupling in Pyrazine Derivative Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation, reacting an organoboron compound with a halide or triflate. rsc.orgnih.gov In the context of this compound synthesis, this typically involves the reaction of a 2-halopyrazine with (4-methylphenyl)boronic acid.
The reaction is catalyzed by a palladium complex and requires a base. One of the earliest examples involved coupling chloropyrazine with various aryl boronic acids using conventional palladium–phosphine catalysts, achieving good to excellent yields. rsc.org The reactivity of hetaryl chlorides, combined with their commercial availability, makes them suitable substrates for these palladium-catalyzed reactions. rsc.org Microwave irradiation has been shown to be highly effective in accelerating the Suzuki coupling step for pyrazine derivatives, significantly reducing reaction times. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazines
| Halopyrazine Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Chloropyrazine | Arylboronic acid | Pd(PPh₃)₄/dppb | Na₂CO₃ | Toluene/Water | Reflux | Good to Excellent | rsc.org |
| 5-Halo-2-(methylthio)pyrazine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | Microwave, 10 min | Excellent | rsc.org |
| 3,5-Dibromopyrazine aminide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Reflux, 24h | Good | core.ac.uk |
Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods are instrumental in pyrazine chemistry for forming C-C bonds. rsc.orgresearchgate.net These reactions offer alternative routes depending on the available precursors and desired functional group tolerance.
Stille Coupling: This reaction couples an organotin compound with an organic halide. It is a versatile C-C bond-forming reaction that has been successfully applied in pyrazine chemistry. rsc.org
Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is a powerful tool for C-C bond formation, and various dichloropyrazines have been shown to undergo this reaction successfully. rsc.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Chloropyrazine has proven to be an excellent substrate for the Sonogashira reaction, providing a route to alkynylpyrazines. rsc.org
These palladium-catalyzed methods collectively provide a robust toolkit for the functionalization of the pyrazine core, allowing for the introduction of diverse carbon-based substituents. rsc.orgnih.gov
Functional Group Interconversions on Pyrazine Moieties
Once the core structure of a substituted pyrazine is assembled, functional group interconversion (FGI) allows for the synthesis of a wide range of derivatives. These transformations modify existing functional groups on the pyrazine ring without altering the carbon skeleton. imist.ma Common transformations performed on pyrazine derivatives include nitration, bromination, acetylation, esterification, and amidation. imist.ma For example, the amination of halopyrazines can be achieved either through palladium-catalyzed methods or via nucleophilic aromatic substitution (SNAr), particularly when the pyrazine ring is activated by electron-withdrawing groups. researchgate.netresearchgate.net The pyrazine ring system is π-deficient, which generally makes it less reactive toward electrophilic substitution but more susceptible to nucleophilic substitution. slideshare.net
Preparation of Specific this compound Precursors
The synthesis of this compound via cross-coupling necessitates the preparation of two key precursors: a 2-halopyrazine and an appropriate organometallic reagent of the 4-methylphenyl group, typically (4-methylphenyl)boronic acid.
Preparation of 2-Halopyrazines: 2-Chloropyrazine can be prepared by heating chlorine with pyrazine at high temperatures (e.g., 400°C). youtube.com Similarly, 2-bromopyrazine (B1269915) can be formed via reaction with hydrogen bromide. youtube.com The synthesis of 2-halopyridines, a related class of compounds, can be achieved through various methods, including reacting pyridine (B92270) N-oxides with reagents like POCl₃ or PCl₅. google.com These principles can be extended to pyrazine chemistry.
Preparation of (4-Methylphenyl)boronic Acid: This crucial reagent, also known as 4-tolylboronic acid, is commonly synthesized from 4-bromotoluene (B49008). prepchem.com The process involves the formation of a Grignard reagent from 4-bromotoluene and magnesium, which is then reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate) at low temperature. Subsequent acidic workup yields the desired boronic acid. prepchem.com
Table 2: Synthesis Scheme for (4-Methylphenyl)boronic Acid
| Step | Reactants | Reagents | Solvent | Key Conditions |
|---|---|---|---|---|
| 1 | 4-Bromotoluene, Magnesium | - | Anhydrous THF | Reflux for 2h (Grignard formation) |
| 2 | Grignard Reagent from Step 1 | Trimethyl borate | THF | Cool to -78°C before addition, then warm to ambient temp |
| 3 | Reaction mixture from Step 2 | Hydrochloric acid | Water/Methylene chloride | Acidify aqueous phase to pH 1 for workup |
Green Chemistry Approaches in Pyrazine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign methods. tandfonline.comtandfonline.commobt3ath.com Green chemistry principles are increasingly being applied to the synthesis of pyrazines and other N-heterocycles to reduce waste, avoid hazardous reagents, and improve efficiency. rasayanjournal.co.in
Key green approaches applicable to pyrazine synthesis include:
Biocatalysis: The use of enzymes as catalysts offers a greener alternative to traditional chemical methods. For example, the enzyme Lipozyme® TL IM has been used for the efficient and green synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This approach avoids harsh reagents and can often be performed under mild conditions.
Alternative Solvents and Catalysts: The development of reactions that can be performed in water or other environmentally friendly solvents is a major goal of green chemistry. chemicalbook.com Additionally, replacing toxic catalysts with more benign alternatives is a key area of research. tandfonline.com For instance, some pyrazine syntheses utilize catalysts like copper-chromium or manganese dioxide, though newer methods aim to reduce the loading of such heavy metals. tandfonline.com
Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation can dramatically shorten reaction times, leading to energy savings and often cleaner reactions with higher yields. rsc.orgrasayanjournal.co.in
These greener strategies are crucial for the sustainable production of pyrazine derivatives for various applications. rasayanjournal.co.in
Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Pyrazine and Analogues
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic vibrational modes of the molecule. These analyses provide a molecular fingerprint, allowing for the identification of the pyrazine (B50134) ring, the substituted phenyl group, and the methyl substituent.
The FT-IR spectrum of 2-(4-methylphenyl)pyrazine and its analogues is characterized by distinct absorption bands corresponding to specific molecular vibrations. The pyrazine C-H stretching modes are typically observed in the region of 3100–3000 cm⁻¹. researchgate.net In related pyrazine derivatives, these bands have been theoretically calculated and observed around 3099-3050 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the phenyl ring also appear in this region.
The pyrazine ring stretching modes are a key feature and are generally found in the 1600-1000 cm⁻¹ range. researchgate.net For instance, in various pyrazine derivatives, these stretching modes have been identified at approximately 1561-1515 cm⁻¹ and 1176-1133 cm⁻¹. researchgate.net The C=N stretching vibrations within the pyrazine ring are strong and appear in the 1625–1600 cm⁻¹ region in related compounds. mdpi.com The C=C stretching vibrations of the phenyl ring are typically observed near 1589 cm⁻¹. mdpi.com
Vibrations related to the methyl group include asymmetric and symmetric stretching, which occur at higher wavenumbers, and bending modes at lower wavenumbers. In-plane and out-of-plane C-H bending vibrations for both the pyrazine and phenyl rings are found in the 1400-750 cm⁻¹ range. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Pyrazine C-H Stretching | 3100 - 3000 | researchgate.netresearchgate.net |
| Phenyl C-H Stretching | 3100 - 3000 | researchgate.net |
| C=N Stretching (Pyrazine Ring) | 1625 - 1600 | mdpi.com |
| Pyrazine Ring Stretching | 1561 - 1515 | researchgate.net |
| Phenyl Ring Stretching | ~1589 | mdpi.com |
| C-H In-plane Bending | 1400 - 1000 | researchgate.net |
| C-H Out-of-plane Bending | 1000 - 750 | researchgate.net |
FT-Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectra of pyrazine derivatives show characteristic bands for the ring systems. The pyrazine ring stretching modes in related compounds are observed in the Raman spectra at approximately 1562-1518 cm⁻¹ and 1177-1135 cm⁻¹. researchgate.net A prominent ring breathing mode for the pyrazine ring is typically assigned around 1018 cm⁻¹. researchgate.net For the phenyl ring, a characteristic ring breathing mode is theoretically assigned at 819 cm⁻¹ in a similar structure, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. researchgate.net
The C-H stretching modes of the pyrazine ring are also visible in the Raman spectrum, with observed bands around 3064 cm⁻¹ in related molecules. researchgate.net The symmetric and asymmetric stretching of the methyl group are also active in Raman scattering.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Pyrazine C-H Stretching | ~3064 | researchgate.net |
| Pyrazine Ring Stretching | 1562 - 1518 | researchgate.net |
| Pyrazine Ring Breathing | ~1018 | researchgate.net |
| Phenyl Ring Breathing | ~819 (Theoretical) | researchgate.net |
The assignment of vibrational bands is based on comparisons with known frequencies for pyrazine, benzene, and their derivatives, often supported by theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.net
C-H Vibrations : The bands above 3000 cm⁻¹ are unambiguously assigned to the C-H stretching vibrations of the pyrazine and phenyl rings. researchgate.net The C-H in-plane bending vibrations appear in the 1400–1000 cm⁻¹ region, while the out-of-plane bending modes are found between 1000 cm⁻¹ and 750 cm⁻¹. researchgate.net
Pyrazine Ring Modes : The pyrazine ring has several characteristic stretching vibrations. For pyrazine itself, these are reported at 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum and 1485, 1411, 1128, and 1065 cm⁻¹ in the IR spectrum. researchgate.net Substitution with the 4-methylphenyl group causes shifts in these frequencies. The ring breathing mode, a symmetric radial expansion and contraction of the ring, is a particularly strong and sharp band in the Raman spectrum, often found near 1015-1018 cm⁻¹. researchgate.net
Phenyl Ring Modes : The p-substituted phenyl ring also exhibits characteristic vibrations. The C-C stretching modes within the ring are observed in the 1600-1450 cm⁻¹ range. The position of the C-H out-of-plane bending bands below 900 cm⁻¹ is indicative of the 1,4-disubstitution pattern.
Methyl Group Vibrations : The attached methyl group gives rise to characteristic stretching and bending vibrations, which are well-documented and aid in the structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of the hydrogen and carbon atoms in this compound.
The ¹H NMR spectrum provides information on the different types of protons in the molecule. scholaris.ca
Pyrazine Protons : The protons on the pyrazine ring typically resonate in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. For this compound, the proton signals appear at δ 9.00 (s, 1H), 8.61 (d, J=2.6 Hz, 1H), and 8.51 (d, J=2.6 Hz, 1H). scholaris.ca The singlet corresponds to the proton at position 3, while the two doublets correspond to the protons at positions 5 and 6.
Phenyl Protons : The protons on the p-substituted phenyl ring show a characteristic AA'BB' splitting pattern. The two doublets appear at δ 7.95 (d, J=8.2 Hz, 2H) and δ 7.30 (d, J=8.1 Hz, 2H). scholaris.ca
Methyl Protons : The methyl group protons give rise to a sharp singlet at approximately δ 2.42 ppm. scholaris.ca
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| Pyrazine-H | 9.00 | s | - | H-3 | scholaris.ca |
| Pyrazine-H | 8.61 | d | 2.6 | H-5 or H-6 | scholaris.ca |
| Pyrazine-H | 8.51 | d | 2.6 | H-5 or H-6 | scholaris.ca |
| Phenyl-H | 7.95 | d | 8.2 | H-2', H-6' | scholaris.ca |
| Phenyl-H | 7.30 | d | 8.1 | H-3', H-5' | scholaris.ca |
| Methyl-H | 2.42 | s | - | -CH₃ | scholaris.ca |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. scholaris.ca
Pyrazine Carbons : The carbon atoms of the pyrazine ring resonate at distinct chemical shifts. The carbon atom bearing the phenyl group (C-2) is found at δ 151.7 ppm. The other ring carbons appear at δ 144.9, 143.5, and 142.9 ppm. scholaris.ca
Phenyl Carbons : The carbon atoms of the 4-methylphenyl group also show distinct signals. The carbon attached to the pyrazine ring (C-1') appears at δ 134.2 ppm. The carbon bearing the methyl group (C-4') is observed at δ 140.2 ppm. The remaining phenyl carbons (C-2'/C-6' and C-3'/C-5') are found at δ 129.7 and 126.9 ppm, respectively. scholaris.ca
Methyl Carbon : The methyl carbon gives a signal in the upfield region at δ 21.3 ppm. scholaris.ca
| Carbon Type | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| Pyrazine-C | 151.7 | C-2 | scholaris.ca |
| Pyrazine-C | 144.9 | C-3, C-5, or C-6 | scholaris.ca |
| Pyrazine-C | 143.5 | C-3, C-5, or C-6 | scholaris.ca |
| Pyrazine-C | 142.9 | C-3, C-5, or C-6 | scholaris.ca |
| Phenyl-C | 140.2 | C-4' | scholaris.ca |
| Phenyl-C | 134.2 | C-1' | scholaris.ca |
| Phenyl-C | 129.7 | C-3'/C-5' | scholaris.ca |
| Phenyl-C | 126.9 | C-2'/C-6' | scholaris.ca |
| Methyl-C | 21.3 | -CH₃ | scholaris.ca |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic nitrogen heterocycles like pyrazine and its derivatives, two primary types of electronic transitions are observed in the near-UV region: n→π* and π→π* transitions. montana.edu The n→π* transitions involve the promotion of an electron from a non-bonding orbital (lone pair on the nitrogen atom) to an antibonding π* orbital. The π→π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. rsc.orgmdpi.com
The nature of these transitions can be distinguished by observing the effect of solvent polarity on the absorption maxima. montana.edu A shift to a shorter wavelength (a "blue shift") in polar solvents is characteristic of n→π* transitions, as the polar solvent stabilizes the ground state more than the excited state. Conversely, a shift to a longer wavelength (a "red shift") often indicates a π→π* transition, where the excited state is more polar and thus more stabilized by the polar solvent. montana.edu
In a study of D–A–D (Donor-Acceptor-Donor) compounds incorporating pyrazine derivatives, the UV-Vis absorption spectra revealed two significant characteristic absorption peaks. mdpi.com The peak observed between 300–340 nm was attributed to the π–π* electron transition of the conjugated skeleton. mdpi.com Another peak, appearing between 350–500 nm, was assigned to intramolecular charge transfer (ICT) from the electron donor to the pyrazine-based acceptor. mdpi.com Theoretical studies on centrosymmetric pyrazine derivatives have shown that increasing the conjugated chain length leads to a red shift in the maximum absorption wavelength. jlu.edu.cn
For this compound analogues, such as 2,5-di(aryleneethynyl)pyrazine derivatives, the UV-Vis absorption profiles are influenced by the electronic nature of the substituents. rsc.org The introduction of electron-donating groups can influence the peak location and intensity in the electronic spectra. nih.gov For instance, the electronic absorption spectra of Ru(III) complexes with pyrazine derivatives exhibit bands assigned to π → π* and n → π* intra-ligand charge transfer. rsc.org
Table 1: Representative UV-Vis Absorption Data for Pyrazine Derivatives
| Compound/Complex Type | Transition | Wavelength Range (nm) | Solvent/Medium | Citation |
|---|---|---|---|---|
| Pyrazine | n→π* & π→π* | 210-350 | Vapor, Hexane, Water | montana.edu |
| D–A–D Pyrazine Derivatives | π–π* | 300-340 | Various Solvents | mdpi.com |
| D–A–D Pyrazine Derivatives | ICT (π–π) | 350-500 | Various Solvents | mdpi.com |
| Ru(III)-Pyrazine Complexes | π → π* & n → π* | 250-700 | Acetonitrile | rsc.org |
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Emission | 379, 395 | Cyclohexane | rsc.org |
X-ray Crystallographic Analysis for Solid-State Structure
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
For pyrazine derivatives, X-ray crystallography reveals how substituents on the pyrazine ring affect the molecular conformation and crystal packing. In the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, an analogue of this compound, the two phenyl rings are parallel, and the pyrazine ring is inclined to their planes by 14.2°. rsc.org In a series of pyrazine-2,5-dicarboxamides, the pyridine (B92270) rings were found to be significantly inclined with respect to the central pyrazine ring. researchgate.net
The crystal packing is often dominated by hydrogen bonds. For example, in the crystal structure of pyrazine-2(1H)-thione, molecules are linked by N—H⋯N and C—H⋯S hydrogen bonds. nih.goviucr.org In other pyrazine derivatives, N—H⋯N and C—H⋯O hydrogen bonds can form layers or three-dimensional networks. researchgate.net Weak interactions, including π–π stacking, also play a significant role in stabilizing the crystal structures of pyrazine-based compounds. iucr.orgsci-hub.se
Table 2: Selected Crystallographic Data for Pyrazine Derivatives
| Compound | Space Group | Key Geometric Features | Intermolecular Interactions | Citation |
|---|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Not specified | Phenyl rings parallel, pyrazine ring inclined at 14.2° | Not specified | rsc.org |
| N,N'-bis(pyridin-2-yl)pyrazine-2,5-dicarboxamide | P21/c | Pyridine rings inclined to pyrazine ring by 89.17° | N—H⋯N, C—H⋯O hydrogen bonds | researchgate.net |
| N,N'-bis(pyridin-3-yl)pyrazine-2,5-dicarboxamide | Not specified | Pyridine rings inclined to pyrazine ring by 75.83° | N—H⋯N, C—H⋯O hydrogen bonds | researchgate.net |
| N,N'-bis(pyridin-4-yl)pyrazine-2,5-dicarboxamide | Not specified | Pyridine rings inclined to pyrazine ring by 82.71° | N—H⋯N, C—H⋯O hydrogen bonds, offset π–π interactions | researchgate.net |
| Pyrazine-2(1H)-thione | P21/m | Protonation of N1 atom leads to longer N-C bonds | N—H⋯N, C—H⋯S hydrogen bonds | nih.goviucr.org |
Thermal Analytical Techniques
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition behavior of materials. researchgate.net
Studies on nitrogen-rich heterocyclic esters, which are analogous in their heterocyclic nature to this compound, have shown that these compounds can be thermally stable up to 250 °C under both inert and oxidizing conditions. mdpi.comresearchgate.net The decomposition process in an inert atmosphere typically proceeds through a radical mechanism, involving the homolytic cleavage of C–C, C–N, and C–O bonds. mdpi.comresearchgate.net The specific decomposition temperatures and pathways are influenced by the substituents on the heterocyclic ring. For instance, in a study of heterocyclic esters, compounds with a para-CH3 group on a phenyl ring showed a high melting point. mdpi.com
The thermal decomposition of pyrazine derivatives often results in the formation of various volatile products. For example, the pyrolysis of certain nitrogen-rich heterocycles leads to the emission of NH₃, HCN, HNCO, CO₂, and aromatic derivatives. mdpi.com In the case of a compound containing a p-toluidine (B81030) moiety, thermal decomposition can lead to the formation of an amino-tropylium ion. mdpi.com The presence of different substituents can significantly alter the decomposition mechanism and the resulting products. researchgate.netmdpi.com The thermal decomposition of Amadori rearrangement products in the Maillard reaction, which can produce pyrazines, has been shown to yield a variety of volatile compounds, with pyrazines being the predominant products. nih.gov
Table 3: Thermal Decomposition Data for Related Heterocyclic Compounds
| Compound Class | Onset Decomposition Temp. (°C) | Atmosphere | Key Decomposition Products | Citation |
|---|---|---|---|---|
| Nitrogen-rich heterocyclic ethyl formates | > 270 | Inert | Radicals from C-C, C-N, C-O bond cleavage | mdpi.com |
| Nitrogen-rich heterocyclic methyl acetates | > 250 | Inert | Radicals from C-C, C-N, C-O bond cleavage | mdpi.com |
| Polynitrogenated heterocycles | Stable up to 250 | Inert & Oxidizing | NH₃, HCN, HNCO, CO, CO₂, H₂O, NO₂, aromatics | mdpi.com |
| Pyrazinamide (B1679903) | Not specified | Not specified | CO₂, NH₃, HCN, HNCO, H₂O, aromatics | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. numberanalytics.com It provides information about the electronic structure, spin density, and the local environment of the paramagnetic center. numberanalytics.com
EPR spectroscopy is particularly useful for characterizing coordination complexes of pyrazine derivatives with paramagnetic metal ions. The EPR spectra of such complexes are defined by parameters like g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands around the metal ion. numberanalytics.com For example, the EPR spectrum of a Cu(II) complex often shows a characteristic four-line pattern due to hyperfine coupling with the copper nucleus (I = 3/2). numberanalytics.com
In studies of paramagnetic complexes involving ligands analogous to this compound, EPR has been used to confirm the paramagnetic nature of the complexes. colab.ws For instance, in some oxidovanadium(IV) complexes, the presence of spin-spin interactions between neighboring metal ions can lead to the collapse of the hyperfine splitting into a single broad line. researchgate.net Similarly, for some Cu(II) complexes, the absence of a clear hyperfine structure in the EPR spectrum can indicate the presence of exchange interactions between the metal centers. researchgate.net The spin trapping technique in EPR can be used to detect and identify short-lived radical species, such as the 4-methylphenyl radical, by forming a more stable spin adduct. srce.hr
Table 4: EPR Spectral Features of Paramagnetic Species
| Paramagnetic Species | Key EPR Spectral Feature | Information Obtained | Citation |
|---|---|---|---|
| Cu(II) complex | Four-line pattern | Coordination geometry, electronic structure | numberanalytics.com |
| 4-methylphenyl radical spin adduct | Sextet pattern | Hyperfine couplings aN = 1.454 mT, aH = 2.134 mT | srce.hr |
| Oxidovanadium(IV) complexes | Single broad line | Presence of spin-spin interactions | researchgate.net |
| Cu(II) complexes | Absence of hyperfine structure | Presence of exchange interactions | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Pyrazine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and geometric properties of molecules. Calculations for pyrazine (B50134) derivatives are often performed using methods like B3LYP to predict their molecular structure and reactivity. nih.govresearchgate.net
Geometry Optimization and Energetic Stability
Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For related pyrazine derivatives, studies have shown that the pyrazine and phenyl rings are not coplanar. researchgate.net
In the optimized structure of the analogous compound N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the bond lengths within the pyrazine ring are found to be shorter than typical C-N and C-C single bonds, indicating electron delocalization and aromatic character. researchgate.net For instance, the C-N bond lengths in the pyrazine ring are in the range of 1.3185 Å to 1.3440 Å, and C-C bond lengths are around 1.3971 Å to 1.4038 Å. researchgate.net The bond connecting the carboxamide linker to the pyrazine ring also shows some double bond character. researchgate.net It is expected that 2-(4-Methylphenyl)pyrazine would also exhibit a non-planar structure with similar evidence of electron delocalization across both aromatic rings.
Table 1: Selected Optimized Geometrical Parameters for a Pyrazine Derivative Analogue Data based on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. researchgate.net
| Parameter | Bond | Length (Å) |
|---|---|---|
| C-N | Pyrazine Ring | 1.3185 - 1.3440 |
| C-C | Pyrazine Ring | 1.3971 - 1.4038 |
| C-C | Phenyl Ring | 1.3890 - 1.4042 |
| C-N | Carboxamide Linker | 1.3657, 1.4074 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a framework for understanding charge distribution, charge transfer, and hyperconjugative interactions that contribute to molecular stability. uba.arjcsp.org.pk These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. uba.ar
In studies of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, NBO analysis revealed significant hyperconjugative interactions. researchgate.netscience.gov The stability of the molecule is enhanced by these charge delocalization events, which can be quantified by the second-order perturbation energy, E(2). jcsp.org.pk For example, interactions involving the lone pair orbitals of nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds are prominent. The analysis of NBO charges indicates how electron density is distributed across the molecule, with nitrogen atoms typically carrying negative charges and adjacent carbons bearing positive charges. derpharmachemica.com These interactions confirm the presence of extended conjugation and intramolecular charge transfer, which are key to the molecule's stability. jcsp.org.pk
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For pyrazine derivatives, MEP analysis identifies the most reactive sites. researchgate.netscience.gov In the case of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the negative potential is concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group. researchgate.net These areas are the most likely sites for electrophilic attack. Conversely, the positive potential is located around the hydrogen atoms, particularly the N-H proton of the amide linker, making it a likely site for nucleophilic attack. researchgate.netuantwerpen.be For this compound, the nitrogen atoms of the pyrazine ring would be the primary centers of negative potential, while the hydrogen atoms of the phenyl and methyl groups would exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. malayajournal.org
In the analogue N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the HOMO is delocalized over the entire molecule except for the C=O group and one of the pyrazine nitrogen atoms, while the LUMO is spread across the whole molecule except for the iodo, chloro, and methyl groups. researchgate.net The charge transfer primarily occurs within the molecule. malayajournal.org The calculated HOMO-LUMO energy gap for this derivative is found to be relatively small (e.g., 0.834 eV), suggesting significant potential for intramolecular charge transfer and chemical reactivity. researchgate.net
Table 2: FMO-Related Properties for a Pyrazine Derivative Analogue Data based on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net
| Parameter | Definition | Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.100 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -4.266 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.834 |
| Ionization Potential (I) | -EHOMO | 5.100 |
| Electron Affinity (A) | -ELUMO | 4.266 |
| Global Hardness (η) | (I-A)/2 | 0.417 |
| Chemical Potential (µ) | -(I+A)/2 | -4.683 |
| Electrophilicity Index (ω) | µ²/2η | 26.248 |
Average Local Ionization Energy (ALIE) and Fukui Functions for Electrophilic Susceptibility
Average Local Ionization Energy (ALIE) and Fukui functions are advanced computational descriptors that provide more detailed insight into a molecule's reactivity. ALIE surfaces identify the regions from which it is easiest to remove an electron, thus highlighting sites susceptible to electrophilic attack. researchgate.netscience.gov
Fukui functions help to quantify the reactivity of different atomic sites in a molecule. researchgate.netscience.gov The function f⁻(r) relates to susceptibility towards an electrophilic attack. mdpi.com For N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, ALIE calculations and Fukui function analysis were used to pinpoint the most probable centers for electrophilic interactions, corroborating the findings from MEP analysis. researchgate.netscience.govscience.gov These methods provide a quantitative measure of the reactivity at specific atoms, which is crucial for predicting the outcomes of chemical reactions.
Bond Dissociation Energies (BDE) for Radical Stability and Autoxidation Propensity
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. masterorganicchemistry.com Calculating C-H BDE values is particularly useful for assessing a molecule's susceptibility to autoxidation, a process initiated by hydrogen atom abstraction. researchgate.net Lower BDE values indicate weaker bonds and a higher propensity for radical formation. masterorganicchemistry.com
For pyrazine derivatives like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, BDE calculations have been performed to evaluate their vulnerability to autoxidation. researchgate.netscience.gov The stability of the resulting radical is a key factor; substituents that can stabilize a radical (e.g., through resonance or hyperconjugation) will lower the BDE of the corresponding C-H bond. masterorganicchemistry.commurdoch.edu.au Studies on related compounds have identified specific hydrogen atoms with lower BDEs, suggesting these sites are more sensitive to the autoxidation mechanism. uantwerpen.be For this compound, the C-H bonds of the methyl group would be of particular interest for BDE calculations, as the resulting benzylic-type radical would be stabilized by the phenyl ring.
Radial Distribution Functions (RDF) for Hydrolysis Vulnerability
Molecular Dynamics (MD) simulations are a key tool for assessing the stability of a molecule in a solvent environment, such as water. One critical aspect of this analysis is determining the molecule's vulnerability to hydrolysis, a chemical breakdown due to reaction with water. The Radial Distribution Function (RDF) is a statistical mechanics concept used to describe how the density of surrounding particles varies as a function of distance from a reference particle.
In the context of this compound, MD simulations are performed by placing a model of the molecule in a simulated box of water molecules. The simulation then calculates the trajectory of every atom over time based on a defined force field. bonvinlab.org By analyzing these trajectories, an RDF can be generated for the distance between the oxygen atom of water and specific, potentially reactive sites on the this compound molecule.
Key sites for analysis on this compound would include the carbon atoms of the pyrazine ring, as the nitrogen atoms make these positions electron-deficient and potentially susceptible to nucleophilic attack by water. A high peak in the RDF at a short distance between a water oxygen and a specific carbon atom indicates a high probability of finding water molecules in close proximity, suggesting a potential site for hydrolysis. researchgate.netlookchem.comresearchgate.net For instance, studies on similar pyrazine carboxamide derivatives have utilized RDF to pinpoint which bonds are most likely to undergo hydrolysis. researchgate.netresearchgate.net
Table 1: Illustrative RDF Peak Data for Water around this compound Atoms This table presents hypothetical data to illustrate what an RDF analysis would show. g(r) represents the intensity of the peak, and r (Å) is the distance in angstroms.
| Atom Pair (Analyte-Water) | g(r) at First Peak | r (Å) at First Peak | Interpretation |
|---|---|---|---|
| Pyrazine N1 ... H-O(water) | 2.5 | 1.8 | Strong hydrogen bonding interaction. |
| Pyrazine C2 ... O(water) | 1.2 | 3.5 | Lower probability of direct water interaction. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (like UV-Visible spectra) of molecules. nih.gov It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. tandfonline.com These energies determine the wavelengths of light a molecule will absorb.
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The primary transitions of interest are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org These are often π → π* transitions, characteristic of conjugated aromatic systems. acs.org The methyl group on the phenyl ring acts as a weak electron-donating group, which can influence the energy of these orbitals and thus shift the absorption wavelengths compared to unsubstituted 2-phenylpyrazine.
Computational studies on similar pyrazine derivatives show that TD-DFT, often paired with a specific functional like B3LYP or PBE0, can accurately reproduce experimental spectra. tandfonline.comacs.org The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band.
Table 2: Predicted Electronic Transitions for this compound via TD-DFT This table shows representative data that would be generated from a TD-DFT calculation.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.85 | 322 | 0.25 | HOMO → LUMO |
| S0 → S2 | 4.52 | 274 | 0.48 | HOMO-1 → LUMO |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Beyond RDF analysis, Molecular Dynamics (MD) simulations offer a comprehensive view of the dynamic behavior and structural stability of this compound. bonvinlab.org By simulating the molecule's movement over a period of nanoseconds or even microseconds, researchers can observe its conformational flexibility, vibrational motions, and interactions with its environment. scienceopen.commdpi.com
These simulations are crucial for understanding how the molecule behaves in realistic conditions, which is essential for applications in materials science and medicinal chemistry. The simulations can be run under different ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic various experimental conditions. bonvinlab.org
In Silico Predictions of Chemical Reactivity and Selectivity
Computational methods are extensively used to predict the chemical reactivity and selectivity of molecules like this compound. These predictions are often based on the principles of Frontier Molecular Orbital (FMO) theory and the analysis of the molecule's electronic properties. bendola.comnih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. bendola.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and regions near the pyrazine carbons would be more positive. researchgate.netresearchgate.net
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, indicating where an electrophile, nucleophile, or radical is most likely to attack. researchgate.netresearchgate.net
These descriptors help in predicting, for example, the most likely site for protonation (the nitrogen atoms) or where a nucleophile might add to the ring system.
Table 3: Calculated Reactivity Descriptors for this compound This table contains representative theoretical values for reactivity descriptors.
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |
| Chemical Potential (µ) | -3.85 eV | Measures the tendency of electrons to escape. |
Solvent Effects Modeling in Computational Studies
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies on this compound must account for these solvent effects to yield accurate predictions. arxiv.org There are two main approaches to modeling solvents:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. arxiv.orgacs.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on properties like electronic spectra and conformational energies. acs.orgresearchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, chloroform) are included in the simulation box along with the solute molecule. This method is used in Molecular Dynamics (MD) simulations and provides a much more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. acs.org However, it is far more computationally demanding.
For this compound, a hybrid or sequential approach is often ideal. For instance, TD-DFT calculations of electronic spectra might be performed using an implicit solvent model to account for general solvent polarity, while MD simulations would use an explicit model to study specific dynamic interactions and hydrolysis vulnerability. acs.orgresearchgate.net
Coordination Chemistry of Pyrazine Based Ligands Including 2 4 Methylphenyl Pyrazine Moieties
Design and Synthesis of Pyrazine-Derived Ligands
The strategic design of pyrazine-based ligands is fundamental to controlling the structure and properties of the resulting metal complexes. Synthetic methodologies allow for the creation of simple monodentate ligands as well as intricate polydentate and Schiff base systems.
Pyrazine's ability to coordinate in different modes is one of its most valuable features. As a monodentate ligand, it binds to a single metal center through one of its nitrogen atoms. scispace.com In its more common role as a bidentate bridging ligand, it links two metal centers, facilitating the formation of coordination polymers. cdnsciencepub.comscilit.com An example is the compound poly-μ-pyrazine(pyrazine)(trifluoromethanesulfonato-O)copper(I), which uniquely contains both bridging and terminal pyrazine (B50134) ligands within a single structure. cdnsciencepub.comscilit.com In this copper(I) polymer, spiral chains of copper ions are linked by the bidentate pyrazines, while the coordination sphere of each copper atom is completed by a monodentate pyrazine and a triflate group. cdnsciencepub.com
More complex polydentate ligands are synthesized by functionalizing the pyrazine ring with additional donor groups. Symmetrical, bis-terdentate diamide (B1670390) ligands, such as N,N′-bis(2-pyridylmethyl)pyrazine-2,3-dicarboxamide, have been synthesized and their coordination chemistry with first-row transition metals investigated. otago.ac.nz Hybrid ligands that combine pyrazine with other chelating units, like terpyridine, have also been developed. rsc.org The pyridine-2-carboxamide moiety is a particularly common functional group used for chelation, and its pyrazine-based analogues have been extensively studied. researchgate.net These amide-containing ligands are effective chelating agents and can stabilize a wide range of metal ions. researchgate.net
Schiff bases, characterized by the azomethine (–C=N–) group, are a vital class of ligands in coordination chemistry, typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.eg Pyrazine-containing Schiff bases are readily synthesized by reacting a pyrazine derivative bearing a primary amine group with a suitable carbonyl compound. ekb.egacs.org
For example, novel charge-transfer complexes have been synthesized using pyrazine Schiff bases derived from the reaction of 2-aminopyrazine (B29847) with substituted benzaldehydes. rsc.orgresearchgate.net Similarly, a Schiff base ligand was prepared by refluxing an ethanolic solution of pyridine-2-carbaldehyde with 2-aminopyrazine. jetir.org Another common precursor is pyrazine-2-carboxamide, which can be reacted with aldehydes like 2-hydroxybenzaldehyde to form a bidentate Schiff base ligand. researchgate.net The synthesis of N′-benzylidenepyrazine-2-carbohydrazonamide is achieved by first preparing methyl pyrazine-2-carbimidate from cyanopyrazine, followed by reaction with hydrazine (B178648) and then condensation with benzaldehyde. nih.govmdpi.com These synthetic routes provide access to a wide range of ligands where the electronic and steric properties can be tuned by varying the aldehyde or ketone component.
Formation and Characterization of Metal Complexes
The versatile pyrazine-based ligands, including those with 2-(4-methylphenyl)pyrazine moieties, form stable complexes with a wide range of metal ions. These complexes are characterized using various techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and magnetic measurements, to determine their structure and properties.
Pyrazine ligands readily form complexes with first-row transition metals. The dianionic ligand pyrazine-2,5-dicarboxylate, for instance, has been used to create coordination polymers with Mn(II), Fe(II), and Zn(II). researchgate.net A new hybrid pyrazine-terpyridine ligand has been shown to form 2:2 complexes with Mn(II), Zn(II), Fe(II), and Co(II). rsc.org
Schiff base derivatives are also excellent for coordinating transition metals. A Schiff base derived from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde was used to synthesize complexes of Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), and Zn(II), among others. researchgate.net In these complexes, the ligand was found to be mononegative and bidentate, coordinating through the azomethine nitrogen and phenolic oxygen. researchgate.net Similarly, the N′-benzylidenepyrazine-2-carbohydrazonamide ligand forms bidentate complexes with Mn(II), Fe(III), Co(II), and Ni(II), binding through the azomethine nitrogen and a pyrazine ring nitrogen. nih.gov
A specific iron(II) coordination complex, Fe(L1)2(SCN)2, incorporates a ligand containing the 4-methylphenyl group: 5-dimethylether-4-(4-methylphenyl)-3-(2-pyridinyl)-1,2,4-triazole (L1). tandfonline.com While the core is a triazole, this structure demonstrates the integration of the methylphenyl moiety into ligands for transition metals. tandfonline.com
| Metal Ion | Pyrazine-Based Ligand | Resulting Complex/Geometry | Reference |
|---|---|---|---|
| Fe(II), Fe(III) | Pyrazine-2,5-dicarboxylate, Hybrid pyrazine-terpyridine, N′-benzylidenepyrazine-2-carbohydrazonamide | Coordination polymers, 2:2 complexes, Bidentate complexes | rsc.orgnih.govresearchgate.net |
| Co(II) | Hybrid pyrazine-terpyridine, N′-benzylidenepyrazine-2-carbohydrazonamide | 2:2 complexes, Bidentate complexes with octahedral geometry | rsc.orgresearchgate.netnih.gov |
| Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide, Pyrazine-2-carboxamide Schiff base | Bidentate complexes, Square planar geometry | researchgate.netnih.gov |
| Cu(I), Cu(II) | Pyrazine, N,N′-bis[2-(2-pyridyl)ethyl]pyrazine-2,5-dicarboxamide, Pyrazine-2-carboxamide Schiff base | Polymeric chains with distorted tetrahedral CuN3O, Dinuclear and tetranuclear complexes, Square planar geometry | cdnsciencepub.comotago.ac.nzresearchgate.net |
| Mn(II) | Pyrazine-2,5-dicarboxylic acid, Hybrid pyrazine-terpyridine, N′-benzylidenepyrazine-2-carbohydrazonamide | Three-dimensional network, 2:2 complexes, Bidentate complexes | rsc.orgnih.govresearchgate.net |
| Zn(II) | Pyrazine-2,5-dicarboxylate, Hybrid pyrazine-terpyridine, Pyrazine-2-carboxamide Schiff base | Coordination polymers, 2:2 complexes, Tetrahedral geometry | rsc.orgresearchgate.netresearchgate.net |
| Pt(II), Pt(IV) | 2-Pyrazinecarboxamide, Pyrazine | Binary and ternary complexes, Monodentate and bidentate bridging complexes | scispace.combendola.com |
Pyrazine-based ligands also form stable coordination polymers with alkaline earth metals. A series of these polymers were synthesized using pyrazine-2,5-dicarboxylic acid with Ca, Sr, and Ba under hydrothermal conditions, resulting in porous three-dimensional structures. rsc.org The simple drug pyrazinamide (B1679903) has been shown to form 1:2 (metal:ligand) complexes with Ca(II), as well as Be(II) and Mg(II). asianpubs.org
A novel calcium complex with 3-aminopyrazine-2-carboxylic acid was found to have a polymeric structure composed of molecular ribbons, where calcium atoms are bridged by carboxylate oxygens. iaea.org Another calcium complex, synthesized hydrothermally with pyrazine-2,3-dicarboxylic acid, features a seven-coordinated Ca2+ cation, which is bound by oxygen and nitrogen atoms from four different ligand anions and one water molecule, forming a three-dimensional network. researchgate.net
| Metal Ion | Pyrazine-Based Ligand | Structural Features | Reference |
|---|---|---|---|
| Ca(II) | Pyrazine-2,5-dicarboxylic acid | Porous 3D compound with 1D hydrophilic channels | rsc.org |
| Ca(II) | Pyrazine-2,3-dicarboxylic acid | 3D network with seven-coordinated Ca(II) | researchgate.net |
| Ca(II) | 3-Aminopyrazine-2-carboxylic acid | Polymeric structure of molecular ribbons | iaea.org |
| Ca(II) | Pyrazinamide | 1:2 Metal:Ligand complex | asianpubs.org |
The coordination of lanthanide ions with pyrazine-based ligands is of great interest for creating materials with specific magnetic and luminescent properties. A series of dinuclear lanthanide(III) nitrato complexes, [Ln(NO3)3(H2O)]2(μ-tppz), have been synthesized with the bis-tridentate bridging ligand 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) for Ln(III) = Nd, Sm, Eu, Gd, Tb, and Dy. nih.gov
Pyrazine-2,5-dicarboxylic acid has also been used to create several families of three-dimensional lanthanide-organic frameworks through solvent-free melt reactions, yielding different structures for early (La, Ce), middle (Pr, Nd, Sm), and later (Eu, Gd, Tb) lanthanides. researchgate.net Even simple pyrazine can act as a bridge, as seen in the organometallic complex μ-pyrazine-bis[tris(cyclopentadienide)ytterbium(III)], which features a Yb-pyrazine-Yb linkage. acs.org
Of particular relevance is the synthesis of tetrapyrazinoporphyrazine complexes. Research in this area includes the synthesis of new tetrakis-2,3-{5,7-bis[(E)-2-(4-methylphenyl)vinyl]pyrazino}porphyrazine metal complexes, which directly incorporate a derivative of the this compound moiety into a large, complex macrocyclic ligand system suitable for coordinating metal ions like gadolinium. dergipark.org.tr
| Lanthanide Ion(s) | Pyrazine-Based Ligand | Structural Features/Complex Type | Reference |
|---|---|---|---|
| Nd, Sm, Eu, Gd, Tb, Dy | 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) | Dinuclear nitrato complexes bridged by the bis-tridentate ligand | nih.gov |
| La, Ce, Pr, Nd, Sm, Eu, Gd, Tb | Pyrazine-2,5-dicarboxylic acid | Four families of 3D lanthanide-organic frameworks | researchgate.net |
| Yb(III) | Pyrazine | Bimetallic organometallic complex with a pyrazine bridge | acs.org |
| Gd(III) | Tetrakis-2,3-{5,7-bis[(E)-2-(4-methylphenyl)vinyl]pyrazino}porphyrazine | Macrocyclic porphyrazine complex incorporating the methylphenyl-vinyl-pyrazino moiety | dergipark.org.tr |
| Eu(III), Tb(III) | Tetrapodal N,O ligand with pyrazine donors | Hexadentate coordination, studied for Am(III)/Eu(III) selectivity | figshare.com |
Structural Elucidation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The use of pyrazine and its derivatives as building blocks has led to a rich variety of coordination polymers and MOFs with diverse structures and properties. The linear and rigid nature of the pyrazine linker is conducive to the formation of extended networks.
For instance, the reaction of Co(NO3)2·6H2O with pyrazine and the flexible succinic acid under different solvent conditions yielded a series of new coordination polymers with varying dimensionalities. nih.gov Hydrothermal synthesis produced 3D coordination polymers, while reactions under ambient or solvothermal conditions in DMSO led to 1D and 3D structures. nih.gov The structural diversity arises from the different coordination modes of the succinate (B1194679) anion and the bridging nature of the pyrazine. In one such 3D framework, {Co(HCO2)2} sublayers are bridged by pyrazine molecules. nih.gov
The synthesis of coordination polymers using pyrazine-2,5-diyldimethanol as a ligand with various metal halides (Cu(II), Zn(II), Cd(II), Hg(II)) has been shown to produce both 1D and 3D networks. preprints.orgmdpi.com In these structures, the pyrazine moiety and halogen ions act as bridging units, and the dimensionality of the resulting polymer is influenced by the specific metal ion. preprints.orgmdpi.com For example, with Cu(II) and Zn(II), 1D coordination polymers are formed, which are further extended into 3D supramolecular networks through hydrogen bonding involving the hydroxyl groups of the ligand. preprints.orgmdpi.com In contrast, Cd(II) forms robust 3D coordination networks directly. preprints.orgmdpi.com
Table 1: Examples of Coordination Polymers and MOFs with Pyrazine-based Ligands
| Compound/System | Metal Ion | Pyrazine-based Ligand | Other Ligands | Dimensionality/Topology | Reference |
| [Co(H2O)(pyz)(suc)] | Co(II) | Pyrazine (pyz) | Succinate (suc) | 3D (fet) | nih.gov |
| [Co(H2O)2(pyz)(suc)] | Co(II) | Pyrazine (pyz) | Succinate (suc) | 3D (cds) | nih.gov |
| {[Cu(pzydmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n | Cu(II) | pyrazine-2,5-diyldimethanol (pzydmH2) | Bromide | 1D | preprints.orgmdpi.com |
| {[Cd2(pzydmH2)(µ-Cl)4]·H2O}n | Cd(II) | pyrazine-2,5-diyldimethanol (pzydmH2) | Chloride | 3D | preprints.orgmdpi.com |
| [Co3(btdc)3(pz)(dmf)2]·4DMF·1.5H2O | Co(II) | Pyrazine (pz) | 2,2′-bithiophen-5,5′-dicarboxylate (btdc), DMF | 3D | nih.gov |
Spectroscopic and Electrochemical Properties of Pyrazine Metal Complexes
The spectroscopic and electrochemical properties of metal complexes containing pyrazine-based ligands are of significant interest due to their potential applications in areas such as sensing, catalysis, and molecular electronics.
The electronic nature of the pyrazine ligand and its substituents has a profound impact on the metal-centered redox potentials of the resulting complexes. mdpi.com The introduction of electron-withdrawing groups on the pyrazine ring generally leads to an anodic shift (more positive potential) of the metal-centered redox couple, making the metal ion more difficult to oxidize. Conversely, electron-donating groups tend to cause a cathodic shift.
A study on cobalt(II) tetrapyridyl macrocyclic complexes, where one or two pyridine (B92270) groups were systematically replaced by pyrazine, demonstrated this effect. mdpi.com For each pyrazine group incorporated into the macrocycle, the Co(II)/Co(I) redox potential shifted anodically by approximately 130 mV. mdpi.com This highlights that the number of pyrazine groups has a more significant influence on the redox potential than their specific position within the ligand framework. mdpi.com
The electrochemical behavior of ruthenium(II) complexes with various bipyridine, phenanthroline, and pyrazine-containing ligands has also been extensively studied. acs.orgresearchgate.net These complexes often exhibit multiple reversible redox processes associated with both the metal center and the ligands. The specific potentials of these redox events are sensitive to the nature of all the ligands present in the coordination sphere.
Table 2: Influence of Ligand Substitution on Redox Potentials of Cobalt Complexes
| Complex | Number of Pyrazine Groups | Co(II/I) Potential (V vs. SCE) | Reference |
| O-CAT (all pyridine) | 0 | -0.69 | mdpi.com |
| Complex 1 | 1 | ~-0.56 | mdpi.com |
| Complex 2 | 1 | ~-0.56 | mdpi.com |
| Complex 3 | 2 | -0.42 | mdpi.com |
| Complex 4 | 2 | ~-0.42 | mdpi.com |
Pyrazine and its derivatives can play a crucial role in mediating magnetic interactions and influencing the spin state of metal centers in coordination compounds. The ability of a complex to switch between a low-spin (LS) and a high-spin (HS) state, known as spin crossover (SCO), is highly sensitive to the ligand field strength.
A 2D coordination polymer, [Fe(pz)2(BH3CN)2]∞, assembled from iron(II) cyanoborohydride and pyrazine, exhibits an abrupt and hysteretic spin crossover above room temperature. knu.ua The transition occurs with a thermal hysteresis of 12 K, with the transition temperatures being 338 K upon heating and 326 K upon cooling. knu.ua Mössbauer spectroscopy confirmed a complete transition between the LS and HS states of the iron(II) centers. knu.ua This spin transition is accompanied by a distinct color change from dark red (LS) to orange (HS). knu.ua
The ligand field strength, and thus the spin state, can be systematically tuned by modifying the ligand structure. In a series of iron(II) complexes with 4-(4-methylphenyl)-3-phenyl-5-(azine)-1,2,4-triazole ligands, where the azine was varied (including pyrazine), a direct correlation was observed between the spin crossover switching temperature and the calculated ¹⁵N NMR chemical shift of the azine nitrogen. acs.org This provides a predictive tool for designing SCO complexes with desired transition temperatures. The spin state of a metal ion is determined by the balance between the ligand field splitting energy and the mean spin pairing energy. beilstein-journals.org The metal-ligand bond lengths are shorter in the LS state compared to the HS state. beilstein-journals.org
Catalytic Applications of Pyrazine-Based Coordination Compounds
Coordination compounds featuring pyrazine-based ligands have emerged as promising catalysts for a variety of organic transformations. The electronic properties and coordination geometry of these complexes can be tailored to enhance catalytic activity and selectivity.
Pyrazine-containing metal complexes can function as both homogeneous and heterogeneous catalysts. mdpi.comuva.nl In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity due to the well-defined nature of the active sites. uva.nllibretexts.org However, catalyst separation and recycling can be challenging. uva.nl Heterogeneous catalysts, being in a different phase from the reactants, are more easily separated but may suffer from lower activity or selectivity due to mass transfer limitations. libretexts.org
Vanadium complexes, when used in conjunction with 2-pyrazinecarboxylic acid (Hpca) as a co-catalyst, have shown remarkable efficiency in the oxidation of various organic substrates, including alkanes, using hydrogen peroxide as the oxidant. researchgate.net The presence of Hpca dramatically accelerates the reaction rate. researchgate.net Ruthenium complexes containing pyrazine-based ligands have also been explored for catalytic applications. For instance, Ru(II) hydride complexes are effective for the dehydrogenation of alcohols and N-heterocycles. arabjchem.org
The concept of heterogenizing homogeneous catalysts aims to combine the advantages of both systems. This can be achieved by anchoring a molecularly well-defined catalyst onto a solid support. mdpi.com For example, graphite-conjugated pyrazines (GCPs) have been developed as tunable heterogeneous electrocatalysts for the oxygen reduction reaction. nih.gov These materials are synthesized by condensing ortho-phenylenediamine derivatives with ortho-quinone moieties present at the edge planes of graphitic carbon. nih.gov The catalytic activity of these GCPs can be systematically tuned by altering the electronic properties of the pyrazine unit through the introduction of substituents on the phenylenediamine precursor. nih.gov
Applications of 2 4 Methylphenyl Pyrazine and Its Derivatives in Materials Science
Role as Building Blocks in Polymeric Systems
The incorporation of specific molecular building blocks is a cornerstone of designing polymers with tailored properties. While the direct polymerization of 2-(4-Methylphenyl)pyrazine is not extensively documented, its structural motif is a key precursor in the synthesis of more complex monomers used in advanced polymeric materials. The pyrazine (B50134) ring, with its electron-deficient nature, and the tolyl group, which can influence solubility and molecular packing, make this scaffold a valuable starting point for creating functional polymers.
For instance, the core structure is utilized in designing unnatural amino acids that can be incorporated into polymeric materials, potentially leading to new biomaterials or polynuclear metal complexes. mdpi.com The synthesis of various polysubstituted pyrazines demonstrates the chemical versatility of the pyrazine core, allowing for the attachment of various functional groups suitable for polymerization. nih.gov These synthetic strategies enable the creation of monomers that can be polymerized to form materials with specific thermal, electronic, and optical characteristics. Pyrazinacene-based polymers, which are composed of linearly fused pyrazine units, exemplify how the fundamental pyrazine structure contributes to materials with stable reduced states and tunable optoelectronic properties.
Development of Advanced Functional Materials
The unique electronic characteristics of the pyrazine ring system make it a prime candidate for the development of advanced functional materials, particularly in the realm of organic electronics and as specialized additives.
Organic Electronics and Optoelectronic Devices
Derivatives of this compound are at the forefront of research for organic light-emitting diodes (OLEDs), particularly in the development of materials for thermally activated delayed fluorescence (TADF). core.ac.uk These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.
Complexes involving pyrazine derivatives have been synthesized and investigated for their electroluminescent properties. For example, iridium(III) complexes incorporating pyrazine ligands have been used to create efficient yellow and green phosphorescent OLEDs. researchgate.net Similarly, pyridopyrazine and quinoxaline (B1680401) derivatives, which share structural similarities with this compound, exhibit promising photoluminescence and have been developed for use in organic dyes and light-emitting devices. researchgate.netrsc.org The design of these materials often involves creating a "push-pull" architecture, where an electron-donating group is paired with the electron-accepting pyrazine core to tune the emission color and efficiency. researchgate.net
Table 1: Performance of OLEDs using Pyrazine/Pyridazine-based TADF Emitters
| Emitter Compound | Host Material | Max. External Quantum Efficiency (EQEmax) | Emission Color | CIE Coordinates |
|---|---|---|---|---|
| pDTCz-DPmS | DPEPO | 14% | Blue | (0.19, 0.26) |
| pDTCz-DPzS | DPEPO | 18% | Green | (0.31, 0.53) |
Data sourced from multiple studies on advanced OLED materials. core.ac.ukfrontiersin.org
Additives in Material Formulations
The primary application of this compound and its derivatives in materials science is as a core structural component rather than as a passive additive. The research focus is on integrating the pyrazine moiety directly into the polymer backbone or as a principal component in a functional composite to fundamentally define the material's electronic and optical properties. However, certain pyrazine derivatives have been investigated for their ability to influence the properties of material formulations in other ways, such as acting as a catalyst in specific polymerization processes or modifying the response of a material to external stimuli like light or heat.
Novel Crosslinking Units in Polymer Chemistry
Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network of polymer chains. google.com Recent research has identified nitrile-functionalized pyrazine derivatives as highly effective crosslinking units. researchgate.net
Specifically, pyrazine-2,3-dicarbonitrile (B77751) has been shown to be a novel and highly effective crosslinking agent. researchgate.net The mechanism involves the unique nucleophilic strengthening and proton bonding ability of the pyrazine ring, which promotes curing reactions. researchgate.net The resulting crosslinked products predominantly consist of thermally stable structures like azaisoindoline and azaphthalocyanine. researchgate.net This application expands the utility of the pyrazine core from linear systems to robust, three-dimensional polymer networks, opening up new possibilities for creating high-performance thermosetting polymers.
Structure-Property Relationships for Material Performance
Understanding the relationship between a molecule's structure and the resulting material's performance is crucial for rational material design. For pyrazine-based materials, extensive research has been conducted to elucidate these relationships.
The electronic properties of materials containing pyrazine derivatives are highly tunable. For example, in dinuclear ruthenium(II) complexes bridged by tetrakis(2-pyridyl)pyrazine (tppz), the structure allows for significant electronic coupling between the metal centers, which is evident from their electrochemical and spectroelectrochemical properties. researchgate.net The arrangement of the ligands creates a unique π-stacked structure that influences the material's intramolecular charge transfer (IVCT) transitions. researchgate.net
In push-pull chromophores, the nature of the electron-donating group and the length of the π-conjugated system attached to the pyrazine core have a profound impact on the optical absorption and emission properties. researchgate.net Studies using Frontier Molecular Orbital (FMO) analysis on pyrazine-triazole hybrids have helped in understanding the charge transfer phenomena and the energy differences between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting the stability and reactivity of these materials. rsc.org These theoretical and experimental studies are essential for designing pyrazine-based materials with specific optical and electronic properties for targeted applications.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(p-tolyl)pyrazine |
| 4′-(p-tolyl)-2,2′:6′,2″-terpyridine |
| Pyrazinacene |
| 9,9'-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) (pDTCz-DPmS) |
| 9,9'-(sulfonylbis(pyrazine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) (pDTCz-DPzS) |
| 2-(diphenylphosphino)phenyl] ether oxide (DPEPO) |
| dPXZMePydz |
| Iridium(III) pyrazine complexes |
| Pyridopyrazine derivatives |
| Quinoxaline derivatives |
| Pyrazine-2,3-dicarbonitrile |
| Azaisoindoline |
| Azaphthalocyanine |
| Tetrakis(2-pyridyl)pyrazine (tppz) |
Future Directions and Emerging Research Avenues for 2 4 Methylphenyl Pyrazine
Development of Novel Synthetic Methodologies
The synthesis of pyrazine (B50134) derivatives is a well-established area of organic chemistry. tandfonline.com Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.com However, these traditional routes can sometimes be limited by harsh reaction conditions, low yields, and the generation of byproducts. tandfonline.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for 2-(4-Methylphenyl)pyrazine and its derivatives.
Promising avenues include:
One-pot reactions: Streamlining multi-step syntheses into a single pot can significantly improve efficiency and reduce waste. researchgate.netresearchgate.net
Catalytic systems: The exploration of novel catalysts, such as palladium, copper, or silver-based systems, could lead to milder reaction conditions and higher yields. tandfonline.comvulcanchem.com For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have shown promise in the synthesis of similar N-heterocyclic compounds. mdpi.comnih.gov
Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of pyrazine derivatives. vulcanchem.com
Green chemistry approaches: Utilizing greener solvents and reagents, and developing catalyst-free methods, will be crucial for sustainable production. tandfonline.com
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used for characterization, advanced methods can provide deeper insights. mdpi.comresearchgate.netresearchgate.net
Future research should incorporate:
Advanced NMR techniques: Two-dimensional NMR spectroscopy can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Raman spectroscopy: This technique, complementary to IR spectroscopy, offers valuable information about the vibrational modes of the molecule. researchgate.netmdpi.com
X-ray crystallography: Determining the single-crystal X-ray structure would provide definitive information about the molecule's three-dimensional arrangement and intermolecular interactions in the solid state. researchgate.netresearchgate.net
Computational modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic data, analyze electronic structure, and understand reaction mechanisms. researchgate.netresearchgate.netresearchgate.net These computational studies can also help in understanding the molecule's reactivity and potential interactions with biological targets or other materials. researchgate.netijfmr.com
Exploration of Untapped Coordination Chemistry Applications
The pyrazine ring, with its two nitrogen atoms, can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.netacs.org The presence of the 4-methylphenyl group can influence the steric and electronic properties of the resulting complexes, potentially leading to novel materials with interesting magnetic, optical, or catalytic properties. canterbury.ac.nz
Future research in this area could focus on:
Synthesis of novel coordination compounds: Systematically reacting this compound with a variety of transition metals and lanthanides.
Structural characterization: Determining the crystal structures of the resulting complexes to understand their coordination geometries and network topologies.
Investigation of physical properties: Studying the magnetic, luminescent, and porous properties of the synthesized coordination compounds. The development of new materials with tunable properties could be achieved by carefully selecting the metal ion and modifying the ligand structure.
Expanding Materials Science Utility
Pyrazine-containing compounds have shown potential in the development of functional organic materials. vulcanchem.com Their electronic properties make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Emerging research in materials science could explore:
Luminescent materials: Investigating the photoluminescent properties of this compound and its derivatives for potential use in OLEDs and sensors. vulcanchem.com
Conductive polymers: Incorporating the this compound moiety into polymer backbones to create new conductive or semiconductive materials.
Liquid crystals: Exploring the potential of this compound derivatives to exhibit liquid crystalline behavior.
Elucidating Complex Biological Mechanisms and Pathways
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net While some pyrazine-based drugs are already in clinical use, the specific biological targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.govresearchgate.net
Future biological research should aim to:
Systematic screening: Evaluating the biological activity of this compound and its derivatives against a broad range of targets, including bacteria, fungi, cancer cell lines, and enzymes. rsc.orgrsc.org
Mechanism of action studies: Once a biological activity is identified, detailed studies are needed to understand the underlying molecular mechanisms. This could involve identifying the specific protein or enzyme that the compound interacts with. researchgate.netevitachem.com
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related compounds to understand how structural modifications affect biological activity. mdpi.com This knowledge is crucial for the rational design of more potent and selective drug candidates. researchgate.net
In silico docking studies: Computational docking can be used to predict how this compound might bind to biological targets, providing insights for further experimental investigation. mdpi.comnih.govijfmr.com
Integration of Multidisciplinary Research Approaches
The full potential of this compound can best be realized through a multidisciplinary approach that combines expertise from synthetic chemistry, analytical chemistry, computational modeling, materials science, and biology. ijfmr.com
An integrated research strategy would involve:
Synergistic experimental and computational studies: Using computational modeling to guide the design of new synthetic targets and to interpret experimental results. researchgate.netijfmr.com
Collaboration between different research groups: Fostering collaborations between synthetic chemists, materials scientists, and biologists to facilitate the translation of fundamental research into practical applications.
Development of a comprehensive database: Creating a centralized repository of synthetic, analytical, and biological data for this compound and its derivatives to facilitate data sharing and accelerate research progress.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and therapies that could have a significant impact on society.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(4-Methylphenyl)pyrazine?
The iron-catalyzed cross-coupling of pyrazine with 4-methylphenylboronic acid in toluene/water mixtures is a robust method. Initial yields of 5% were improved to >60% through optimization of reaction time, temperature, and stoichiometry. Key parameters include microwave heating (for rapid temperature control) and maintaining a 1:1.2 molar ratio of pyrazine to boronic acid. Side products, such as dimethylbiphenyl isomers and 2,2'-bipyrazine, form due to toluene oxidation and homocoupling, necessitating purification via flash chromatography (10% ethyl acetate/hexane) .
Q. How is this compound characterized after synthesis?
Post-synthesis characterization relies on:
- NMR Spectroscopy : H NMR (300 MHz, CDCl) shows aromatic protons at δ 9.00 (d, J = 1.7 Hz) and δ 7.31 (d, J = 8.1 Hz) for the pyrazine and methylphenyl moieties, respectively. C NMR confirms the coupling site via peaks at δ 152.85 (pyrazine C) and δ 142.57 (aryl C) .
- GC-MS : Retention time (Rt = 6.72 min) and fragmentation patterns (m/z = 158.1, 131.1) help identify the compound and distinguish it from side products .
Advanced Research Questions
Q. How can side products during synthesis be systematically identified and mitigated?
GC-MS analysis of crude reaction mixtures reveals side products such as:
- Dimethylbiphenyl isomers (12% yield): Arising from toluene oxidation.
- 2,2'-Bipyrazine (6% yield): Formed via pyrazine homocoupling.
- 4-Methylphenol (11% yield): A boronic acid decomposition product. Mitigation strategies include reducing reaction time to limit side reactions and using scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Q. What computational approaches elucidate the electronic and vibrational dynamics of pyrazine derivatives?
The multiconfiguration time-dependent Hartree (MCTDH) method simulates nuclear motion across 24 vibrational modes, revealing strong coupling between the S and S electronic states. This approach reproduces experimental absorption spectra and highlights the role of weakly coupled vibrational modes in energy redistribution .
Q. How does electronic structure influence the reactivity of this compound in coordination complexes?
Basicity studies show that pyrazine’s lone pair on nitrogen participates in coordination with metal centers (e.g., [M(CN)], M = Fe, Ru, Os). Protonation experiments reveal pKa values for [M(CN)pzH] species (e.g., 1.24 for Fe), indicating charge polarization toward the pyrazine fragment in metal-to-ligand charge-transfer states .
Q. What supramolecular interactions govern the crystal packing of pyrazine derivatives?
In pyrazinecarboxylic acids, the carboxylic acid-pyridine supramolecular synthon dominates, stabilized by O-H···N and C-H···O hydrogen bonds. For this compound, steric effects from the methyl group may disrupt planar stacking, favoring orthogonal aryl-pyrazine dihedral angles (~87°) as seen in structural analogs .
Methodological Considerations
- Reaction Optimization : Use fractional factorial design to prioritize variables (e.g., temperature > stoichiometry > solvent) .
- Analytical Workflow : Combine NMR (for regiochemical confirmation) and GC-MS (for purity assessment) to resolve structural ambiguities .
- Computational Validation : Compare experimental spectra (Raman, UV-vis) with MCTDH simulations to validate electronic state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
